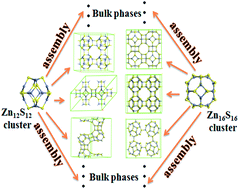Theoretical prediction of low-density nanoporous frameworks of zinc sulfide based on ZnnSn (n = 12, 16) nanocaged clusters
RSC Advances Pub Date: 2014-08-12 DOI: 10.1039/C4RA05169F
Abstract
Using density functional theory calculations, the possibility of the formation of different low-density framework materials based on highly stable ZnnSn (n = 12, 16) clusters is systematically investigated. Our cluster building blocks, which have high symmetries and large HOMO–LUMO gaps, are predicted to be strongly energetically preferred. Via the coalescence of ZnnSn (n = 12, 16) building blocks, many kinds of low-density ZnS framework materials of varying porosity are thus proposed. All the frameworks differ from known synthesized materials and are predicted to be energetically stable at room temperature. These new materials are found to be semiconductors with wide bandgaps, indicating that they may have promise for optoelectronic applications. Because of their nanoporous structure, they could be used for gas storage, heterogeneous catalysis, and filtration and so on. The insights we obtained here will be helpful for extending the range of properties and applications of ZnS materials.

Recommended Literature
- [1] Front cover
- [2] Mixed-metal (Li, Al) amidoborane: synthesis and enhanced hydrogen storage properties†
- [3] Inside front cover
- [4] Synthesis of Sn/MoS2/C composites as high-performance anodes for lithium-ion batteries
- [5] Ultra-thin conductive free-standing PEDOT/PSS nanofilms†
- [6] Inside back cover
- [7] Classification of bloodstains deposited at different times on floor tiles using hierarchical modelling and a handheld NIR spectrometer†
- [8] Hierarchically nanotextured surfaces maintaining superhydrophobicity under severely adverse conditions†
- [9] Thermal behaviour of dicarboxylic ester bithiophene polymers exhibiting a high open-circuit voltage†
- [10] Inositols as chiral templates: 1,4-conjugate addition to tethered cinnamic esters†










